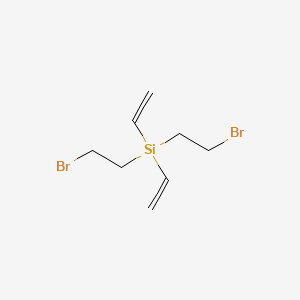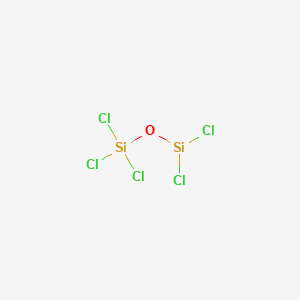
Pentachlorodisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3-Pentachlorodisiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon-oxygen bonds and multiple chlorine atoms
Métodos De Preparación
The synthesis of 1,1,1,3,3-Pentachlorodisiloxane typically involves the reaction of silicon tetrachloride with disiloxane derivatives under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, resulting in the formation of the desired pentachlorodisiloxane compound. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1,1,1,3,3-Pentachlorodisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state silicon compounds.
Reduction: Reduction reactions can convert it into lower oxidation state silicon compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
1,1,1,3,3-Pentachlorodisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations are being conducted into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism by which 1,1,1,3,3-Pentachlorodisiloxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, influencing their activity and function. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
1,1,1,3,3-Pentachlorodisiloxane can be compared with other similar compounds such as:
1,1,1,3,3-Pentamethyldisiloxane: This compound has methyl groups instead of chlorine atoms, resulting in different chemical properties and applications.
1,1,3,3-Tetramethyldisiloxane:
Propiedades
Fórmula molecular |
Cl5OSi2 |
|---|---|
Peso molecular |
249.4 g/mol |
InChI |
InChI=1S/Cl5OSi2/c1-7(2)6-8(3,4)5 |
Clave InChI |
SCYIMQHQTBRKJC-UHFFFAOYSA-N |
SMILES canónico |
O([Si](Cl)Cl)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


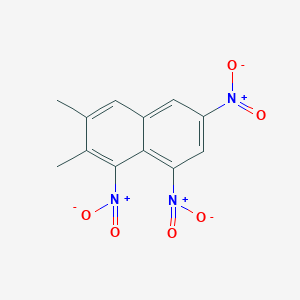

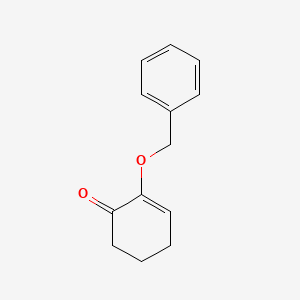
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)

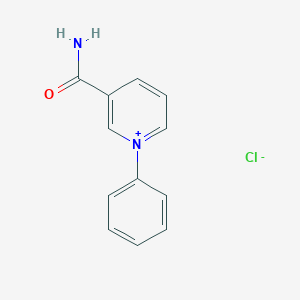

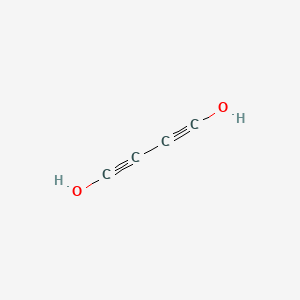
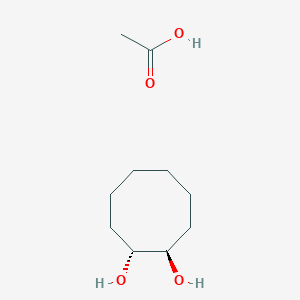
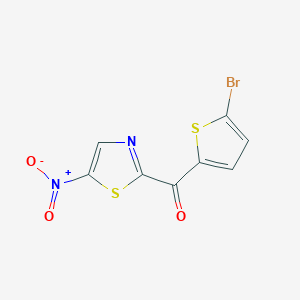

![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)

